4-(6-Fluoropyridine-3-carbonyl)-3-thiophen-2-ylpiperazin-2-one
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Overview
Description
4-(6-Fluoropyridine-3-carbonyl)-3-thiophen-2-ylpiperazin-2-one is a complex organic compound that features a fluorinated pyridine ring, a thiophene ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Fluoropyridine-3-carbonyl)-3-thiophen-2-ylpiperazin-2-one typically involves multiple steps, starting with the preparation of the fluorinated pyridine and thiophene intermediates. The fluorinated pyridine can be synthesized using methods such as the Balz-Schiemann reaction, which involves the conversion of a diazonium salt to a fluorinated compound . The thiophene ring can be introduced through various cyclization reactions.
The final step involves the coupling of the fluorinated pyridine and thiophene intermediates with a piperazine derivative under specific reaction conditions, such as the use of coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve automated synthesis processes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated synthesizers can be employed to scale up the production while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-(6-Fluoropyridine-3-carbonyl)-3-thiophen-2-ylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce the corresponding alcohol .
Scientific Research Applications
4-(6-Fluoropyridine-3-carbonyl)-3-thiophen-2-ylpiperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(6-Fluoropyridine-3-carbonyl)-3-thiophen-2-ylpiperazin-2-one involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s binding affinity to target proteins by forming strong electrostatic interactions. This can lead to increased potency and selectivity in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyridines and thiophene derivatives, such as:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- Thiophene-2-carboxylic acid
Uniqueness
What sets 4-(6-Fluoropyridine-3-carbonyl)-3-thiophen-2-ylpiperazin-2-one apart is its unique combination of a fluorinated pyridine ring, a thiophene ring, and a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(6-fluoropyridine-3-carbonyl)-3-thiophen-2-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2S/c15-11-4-3-9(8-17-11)14(20)18-6-5-16-13(19)12(18)10-2-1-7-21-10/h1-4,7-8,12H,5-6H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADXYNUZFBZZRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)C2=CC=CS2)C(=O)C3=CN=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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